molecular formula C5H14ClNO3S B13489943 1-Amino-4-methanesulfonylbutan-2-ol hydrochloride

1-Amino-4-methanesulfonylbutan-2-ol hydrochloride

Cat. No.: B13489943
M. Wt: 203.69 g/mol
InChI Key: IDQZCOXHCYOKSF-UHFFFAOYSA-N
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Description

1-Amino-4-methanesulfonylbutan-2-ol hydrochloride is an organic compound with the molecular formula C5H13NO3S·HCl It is a derivative of butanol, featuring an amino group, a methanesulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methanesulfonylbutan-2-ol hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-chlorobutan-2-ol with methanesulfonamide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methanesulfonylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-amino-4-methanesulfonylbutan-2-one.

    Reduction: Formation of 1-amino-4-methanesulfonylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-4-methanesulfonylbutan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-methoxybutan-2-ol hydrochloride
  • 1-Amino-4-methylsulfonylbutane
  • 1-Amino-4-methanesulfonylbutan-2-one

Uniqueness

1-Amino-4-methanesulfonylbutan-2-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.69 g/mol

IUPAC Name

1-amino-4-methylsulfonylbutan-2-ol;hydrochloride

InChI

InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H

InChI Key

IDQZCOXHCYOKSF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(CN)O.Cl

Origin of Product

United States

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